![molecular formula C24H16N2O4S2 B12935174 2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is a complex organic compound characterized by its unique structure, which includes two amino groups and a tetraoxide functional group attached to a bidibenzo[b,d]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the tetraoxide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide exerts its effects involves interactions with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, while the tetraoxide group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but with different functional groups.
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: Contains bromine atoms instead of amino groups.
5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: Features carboxylic acid groups instead of amino groups.
Uniqueness
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is unique due to its combination of amino and tetraoxide functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C24H16N2O4S2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(2-amino-5,5-dioxodibenzothiophen-1-yl)-5,5-dioxodibenzothiophen-2-amine |
InChI |
InChI=1S/C24H16N2O4S2/c25-15-9-11-19-21(13-5-1-3-7-17(13)31(19,27)28)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)32(20,29)30/h1-12H,25-26H2 |
InChI Key |
IBXYIQBWWKNLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6S5(=O)=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
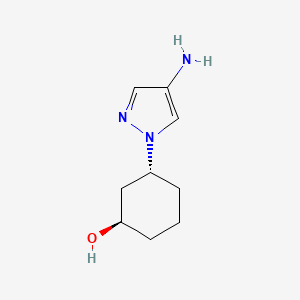
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
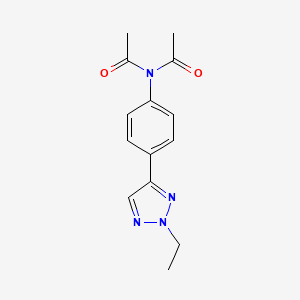
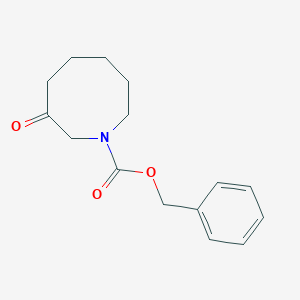

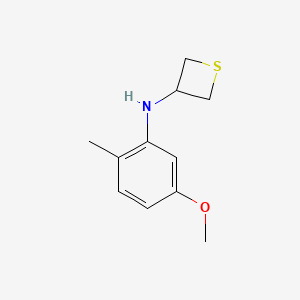
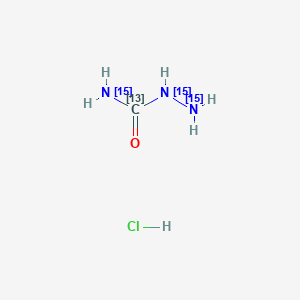
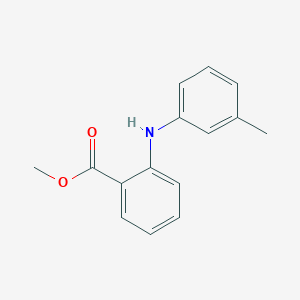
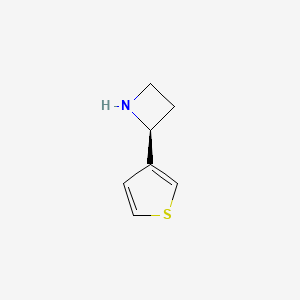
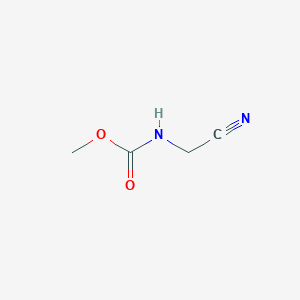

![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
